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Introduction
Membrane proteins are integral to a vast array of cellular processes, acting as channels,

transporters, receptors, and enzymes. Their critical roles in cell signaling, transport, and

adhesion make them prime targets for drug development. However, the hydrophobic nature of

these proteins, embedded within the lipid bilayer, presents a significant challenge for their

extraction and purification. The choice of detergent is paramount for successfully solubilizing

membrane proteins while preserving their native structure and function. This technical guide

provides an in-depth exploration of 3-[(3-cholamidopropyl)dimethylammonio]-1-

propanesulfonate (CHAPS), a widely used zwitterionic detergent, for the solubilization of

membrane proteins.

CHAPS is a non-denaturing detergent that is particularly effective at breaking protein-protein

interactions and solubilizing membrane proteins for downstream applications.[1] Its unique

zwitterionic nature, combining a sulfobetaine headgroup with a steroid-based hydrophobic tail,

confers properties of both bile salts and non-ionic detergents. This structure allows for the

gentle disruption of cell membranes and the creation of mixed micelles containing lipids and

proteins, thereby keeping the protein in a soluble and often active state. This guide will delve

into the physicochemical properties of CHAPS, provide detailed experimental protocols for its

use, and present quantitative data to aid researchers in optimizing their membrane protein

solubilization strategies.
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Physicochemical Properties of CHAPS
Understanding the properties of CHAPS is crucial for its effective use in the laboratory. As a

zwitterionic detergent, it carries no net charge over a wide pH range, making it compatible with

various downstream applications such as ion-exchange chromatography and isoelectric

focusing.

Property Value References

Full Chemical Name

3-[(3-

cholamidopropyl)dimethylamm

onio]-1-propanesulfonate

CAS Number 75621-03-3

Molecular Weight 614.88 g/mol

Critical Micelle Concentration

(CMC)
6 - 10 mM [1]

Aggregation Number ~10

Micelle Molecular Weight ~6150 Da

Appearance White crystalline powder [1]

Solubility in Water 50 mg/mL [1]

The relatively high Critical Micelle Concentration (CMC) of CHAPS is a key advantage, as it

allows for the easy removal of the detergent from the solubilized protein preparation by

methods such as dialysis.[1]

Experimental Protocols
General Protocol for Cell Lysis and Membrane Protein
Solubilization
This protocol provides a general workflow for the extraction of membrane proteins from

cultured cells using a CHAPS-based lysis buffer.
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Materials:

CHAPS Lysis Buffer (see recipe below)

Cultured cells

Phosphate-buffered saline (PBS), ice-cold

Protease and phosphatase inhibitor cocktails

Microcentrifuge

Sonicator (optional)

CHAPS Lysis Buffer Recipe (1X):

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1 mM EDTA

1% (w/v) CHAPS

Add protease and phosphatase inhibitors fresh before use.

Procedure:

Grow cells to the desired confluency in a culture dish.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Remove all PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer to the dish.

For a 10 cm dish, 1 mL of lysis buffer is typically sufficient.

Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis. For

difficult-to-lyse cells, a brief sonication on ice can be performed.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular

debris.

Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a

new pre-chilled tube.

The solubilized protein extract is now ready for downstream applications such as

immunoprecipitation, affinity purification, or enzymatic assays.

Detailed Protocol for Solubilization of the Serotonin 1A
Receptor (a GPCR)
This protocol is adapted from a study on the efficient solubilization of the G-protein coupled

serotonin 1A receptor from bovine hippocampal membranes.[2][3]

Materials:

Bovine hippocampal membranes

Solubilization Buffer (see recipe below)

Polyethylene glycol (PEG)

Microcentrifuge

Solubilization Buffer Recipe:

50 mM Tris-HCl, pH 7.4

1 M NaCl

5 mM CHAPS

Procedure:

Resuspend the bovine hippocampal membranes in the Solubilization Buffer at a protein

concentration of 2 mg/mL.[3]
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Incubate the suspension on ice for 30 minutes with gentle stirring.

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

Collect the supernatant containing the solubilized receptors.

To remove the salt for subsequent ligand binding assays, perform a PEG precipitation. Add

PEG to the supernatant to a final concentration of 15% (w/v) and incubate on ice for 15

minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the solubilized receptor.

Carefully discard the supernatant and resuspend the pellet in a suitable buffer for your

downstream application. This method yields functionally active G-protein-sensitive

solubilized receptors.[2]

Protocol for Reconstitution of the Nicotinic
Acetylcholine Receptor (an Ion Channel)
This protocol describes the functional reconstitution of the Torpedo californica nicotinic

acetylcholine receptor (AChR) into lipid vesicles following solubilization with CHAPS.[4]

Materials:

Purified AChR

Phospholipids (e.g., asolectin)

Reconstitution Buffer (see recipe below)

Dialysis tubing (e.g., 10 kDa MWCO)

Reconstitution Buffer Recipe:

10 mM MOPS, pH 7.4

0.5 M NaCl
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0.1 mM EDTA

0.02% (w/v) NaN3

Procedure:

Solubilize the purified AChR in Reconstitution Buffer containing 8 mM CHAPS.

Prepare a lipid solution by sonicating phospholipids in the Reconstitution Buffer to clarity.

Mix the solubilized AChR with the lipid solution at a desired protein-to-lipid ratio. The optimal

reconstitution is achieved at a protein concentration of 0.5 g/L in 0.5 M NaCl.[4]

Transfer the protein-lipid-detergent mixture to a dialysis bag.

Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C for at least 48

hours, with several buffer changes. This process gradually removes the CHAPS, leading to

the formation of proteoliposomes.

The resulting proteoliposomes containing the functionally reconstituted AChR can be used

for ion flux assays and other functional studies.

Data Presentation
The efficiency of membrane protein solubilization can vary depending on the protein and the

detergent used. The following table summarizes a comparative study on the solubilization of

the serotonin 5-HT1A receptor using different detergents.
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Detergent Class
Solubilization Efficiency of
Active 5-HT1A Receptor

CHAPS Zwitterionic High

CHAPSO Zwitterionic High

n-dodecyl-β-D-maltoside Non-ionic Moderate

Triton X-100 Non-ionic Very Low

Sodium Cholate Anionic (Bile Salt) Low

Digitonin Non-ionic (Steroid) Low

Data adapted from a study comparing the extraction of the serotonin 5-HT1A receptor.[5]

This data highlights that for this particular GPCR, zwitterionic detergents like CHAPS and

CHAPSO were the most effective at extracting the receptor in an active form.[5]

Visualizations
Experimental Workflow: Co-Immunoprecipitation of a
Membrane Protein Complex
The following diagram illustrates a typical workflow for co-immunoprecipitation of a membrane

protein and its interacting partners, a process where the gentle solubilization properties of

CHAPS are critical for preserving these interactions.
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A typical co-immunoprecipitation workflow using CHAPS.
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Logical Relationship: Membrane Protein Solubilization
and Reconstitution
This diagram illustrates the fundamental principle of using a detergent like CHAPS to extract a

membrane protein from its native lipid bilayer and subsequently reconstitute it into an artificial

lipid environment for functional studies.
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Membrane
Protein
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Click to download full resolution via product page

The process of membrane protein solubilization and reconstitution.

Signaling Pathway Initiation: GPCR Solubilization for
Interaction Studies
This diagram illustrates the conceptual importance of CHAPS in studying G-protein coupled

receptor (GPCR) signaling. By solubilizing the receptor, its interaction with downstream

signaling partners like G-proteins can be investigated biochemically.
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Investigating GPCR signaling post-solubilization with CHAPS.

Conclusion
CHAPS remains a valuable and versatile tool for researchers working with membrane proteins.

Its non-denaturing, zwitterionic properties make it an excellent choice for solubilizing these

challenging proteins while preserving their structure and function. The relatively high CMC of

CHAPS facilitates its removal, which is advantageous for a variety of downstream applications,

including co-immunoprecipitation, enzymatic assays, and reconstitution into artificial lipid

bilayers. The protocols and data presented in this guide provide a solid foundation for the
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successful application of CHAPS in membrane protein research. As with any detergent-based

methodology, empirical optimization for each specific membrane protein of interest is crucial for

achieving the best results. By carefully considering the principles and protocols outlined here,

researchers can effectively harness the power of CHAPS to unlock the secrets of membrane

protein function and advance the frontiers of drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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